

Application Notes and Protocols for Assessing Runcaciguat Efficacy in Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Runcaciguat is a novel, orally active allosteric activator of soluble guanylate cyclase (sGC) that specifically targets the oxidized and heme-free form of the enzyme.[1][2] Under conditions of oxidative stress, the functionality of sGC is impaired, leading to decreased production of cyclic guanosine monophosphate (cGMP). Runcaciguat restores the activity of this key enzyme in the nitric oxide (NO)-sGC-cGMP signaling pathway, independent of NO.[1][3] This pathway plays a crucial role in various physiological processes, including the regulation of vascular tone, inflammation, and fibrosis.[4] Consequently, Runcaciguat is being investigated as a potential therapeutic agent for chronic kidney disease and other cardiovascular disorders associated with oxidative stress.

These application notes provide detailed protocols for cell-based assays designed to test the efficacy of **Runcaciguat**. The described methods focus on creating an in vitro environment of oxidative stress to mimic the pathological conditions under which **Runcaciguat** is active, followed by the quantification of cGMP production and the assessment of downstream signaling events.

Signaling Pathway of Runcaciguat Action

Under conditions of oxidative stress, reactive oxygen species (ROS) lead to the oxidation of the heme group in soluble guanylate cyclase (sGC), rendering it insensitive to nitric oxide (NO).

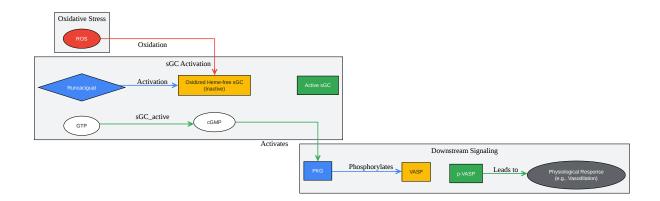




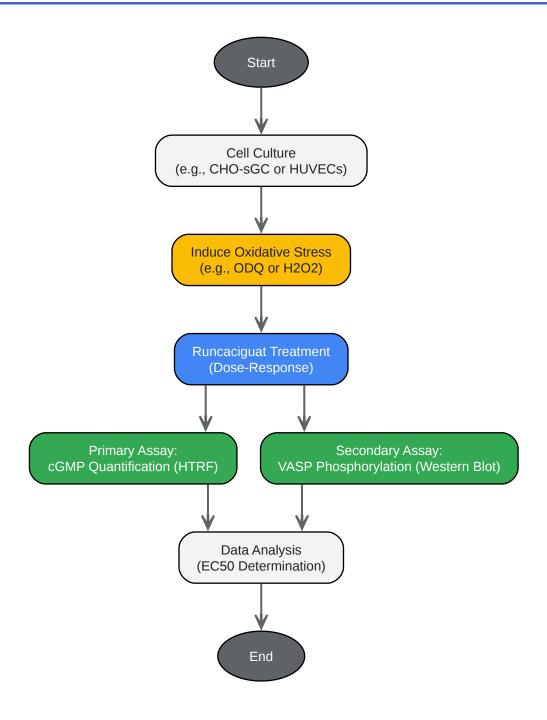


Runcaciguat acts on this oxidized, heme-free sGC, allosterically activating it to restore the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates downstream targets such as vasodilator-stimulated phosphoprotein (VASP), leading to physiological responses like vasodilation.









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